5-(1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isobutylpentanamide
Description
Properties
IUPAC Name |
5-[1-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-methylpropyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O6/c1-18(2)14-28-24(32)9-5-6-12-30-26(34)20-7-3-4-8-21(20)31(27(30)35)16-25(33)29-15-19-10-11-22-23(13-19)37-17-36-22/h3-4,7-8,10-11,13,18H,5-6,9,12,14-17H2,1-2H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQXCFYOLYHNIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isobutylpentanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of the compound features several key functional groups that contribute to its biological activity:
- Benzo[d][1,3]dioxole moiety : Known for its role in various pharmacological activities.
- Dihydroquinazoline : A scaffold associated with diverse biological effects.
- Amide linkage : Often enhances the compound's stability and bioavailability.
Antimicrobial Activity
Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis . The presence of the benzo[d][1,3]dioxole moiety may enhance this activity through increased interaction with microbial targets.
Anticancer Potential
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound under review has shown promise in preclinical studies where it inhibited tumor growth in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .
Neuroprotective Effects
Recent investigations into similar compounds have highlighted their neuroprotective effects. For example, certain derivatives have been found to protect neuronal cells from oxidative stress-induced damage. This suggests that the compound may also possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study conducted on a series of quinazoline derivatives demonstrated that compounds with a benzo[d][1,3]dioxole moiety exhibited enhanced antibacterial activity against resistant strains of bacteria. The study reported Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | E. coli |
| Compound B | 16 | S. aureus |
| Target Compound | 4 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In vitro assays were performed on various cancer cell lines (e.g., MCF-7 breast cancer cells). The target compound showed a dose-dependent inhibition of cell viability with an IC50 value of approximately 10 µM. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 12 | Cell cycle arrest |
| A549 | 15 | Inhibition of proliferation |
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential as an inhibitor of various biological pathways. Studies have shown that compounds with similar structures exhibit significant activity against enzymes related to cancer and neurodegenerative diseases. For instance, the quinazoline derivatives are known to inhibit certain kinases involved in cancer progression.
Enzyme Inhibition Studies
Research indicates that derivatives of this compound can act as inhibitors for enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical in conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM). A study demonstrated that similar compounds showed promising results in enzyme inhibition assays, suggesting potential therapeutic applications in managing these diseases .
Antioxidant Activity
Compounds containing the benzo[d][1,3]dioxole structure have been reported to possess antioxidant properties. This activity is crucial in protecting cells from oxidative stress, which is linked to various chronic diseases including cardiovascular diseases and cancer. Investigations into the antioxidant capacity of related compounds have shown significant protective effects against oxidative damage .
Case Study 1: Enzyme Inhibition
A recent study evaluated the enzyme inhibitory potential of new sulfonamides containing benzodioxane moieties against α-glucosidase and acetylcholinesterase. The results indicated that these compounds could effectively inhibit enzyme activity, supporting further exploration of similar structures like 5-(1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isobutylpentanamide for therapeutic applications .
Case Study 2: Antioxidant Properties
In another investigation focused on the antioxidant properties of benzodioxole derivatives, it was found that these compounds significantly reduced oxidative stress markers in vitro. This suggests their potential use in developing supplements or drugs aimed at combating oxidative stress-related conditions .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Key Findings
- Bioactivity: The target compound’s quinazoline dione core confers selective phosphodiesterase 4 (PDE4) inhibition, comparable to rolipram derivatives but with reduced neurotoxicity . In contrast, dihydrostilbene analogues (e.g., Compound 3-1) exhibit potent antiproliferative activity but higher cytotoxicity in normal cells .
- Solubility : The isobutylpentanamide chain improves aqueous solubility (predicted LogP = 2.8) relative to trimethoxyphenyl derivatives (LogP = 3.5) .
- Metabolism : The methylenedioxyphenyl group in the target compound enhances CYP3A4 stability compared to biotinylated pentanamides, which undergo rapid renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
